2-(3,4,5-Trifluorobenzoyl)oxazole
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Overview
Description
“2-(3,4,5-Trifluorobenzoyl)oxazole” is a chemical compound with the molecular formula C10H4F3NO2 . It belongs to the class of fluorine-containing organic molecules. The IUPAC name for this compound is 1,3-oxazol-2-yl (3,4,5-trifluorophenyl)methanone .
Molecular Structure Analysis
The compound contains a total of 21 bonds, including 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .Scientific Research Applications
Synthesis and Characterization
Synthesis of Oxazoles : 2-(3,4,5-Trifluorobenzoyl)oxazole is involved in the synthesis of oxazoles. For instance, a [3 + 2] annulation between a terminal alkyne and a carboxamide, using a gold-catalyzed oxidation strategy, has been employed for the efficient modular synthesis of 2,4-oxazole, a significant structural motif in various natural products (Luo, Ji, Li, & Zhang, 2012).
Diverse Heterocycle Synthesis : It's also used in the synthesis of diverse trifluoromethyl heterocycles. Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl-oxazoles (Honey, Pasceri, Lewis, & Moody, 2012).
Catalysis and Reactions
Suzuki Coupling Reactions : This compound is significant in Suzuki coupling reactions, where 2-aryl-4-trifloyloxazoles undergo rapid coupling with a range of aryl and heteroaryl boronic acids, showing the functionalization of oxazole positions (Ferrer Flegeau, Popkin, & Greaney, 2006).
Metal-Induced Tautomerization : In the realm of catalysis, oxazole and thiazole molecules N-coordinated to manganese(i) can transform into corresponding carbene tautomers, which are then transmetalated to gold(i). This showcases the reactivity and utility of oxazole derivatives in catalytic processes (Ruiz & Perandones, 2009).
Biological Applications
Antimicrobial Activity : Studies have explored the antimicrobial activities of various oxazole derivatives. For instance, certain oxazole compounds have shown significant biological activity, making them of interest in the field of medicinal chemistry and drug development (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
Fluorescent Materials : Oxazole derivatives have applications in the development of fluorescent materials. For example, C3-symmetric tris-oxazoles have been synthesized and used in materials science and supramolecular chemistry due to their unique structural properties (Shah, Thakore, Vyas, & Sridhar, 2015).
Sensor Applications
- Chemical Sensing : Oxazole derivatives are used in chemical sensors. A notable example is the use of a 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) derived compound as a selective fluorescent and colorimetric sensor for Hg2+ in aqueous solution (Ruan, Maisonneuve, & Xie, 2011).
Mechanism of Action
Target of Action
Oxazoles, the class of compounds to which it belongs, are known to interact with a wide range of biological targets due to their diverse biological activities .
Mode of Action
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The exact mechanism by which 2-(3,4,5-Trifluorobenzoyl)oxazole interacts with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Oxazoles are known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Given the broad range of pharmacological properties exhibited by oxazole derivatives , it can be inferred that the effects would be diverse and dependent on the specific targets and pathways involved.
Properties
IUPAC Name |
1,3-oxazol-2-yl-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NO2/c11-6-3-5(4-7(12)8(6)13)9(15)10-14-1-2-16-10/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHHJSMHPYBAKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642127 |
Source
|
Record name | (1,3-Oxazol-2-yl)(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-54-8 |
Source
|
Record name | 2-Oxazolyl(3,4,5-trifluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,3-Oxazol-2-yl)(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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